molecular formula C10H16O2 B1304916 3-Isopropenyl-6-oxoheptanal CAS No. 7086-79-5

3-Isopropenyl-6-oxoheptanal

Cat. No. B1304916
CAS RN: 7086-79-5
M. Wt: 168.23 g/mol
InChI Key: OGCGCISRMFSLTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by treatment with sodium ethoxide . Similarly, the enzymatic asymmetrization starting from cycloheptatriene to produce optically pure triol derivatives indicates the potential for enzymatic methods in the synthesis of complex organic molecules. These methods could potentially be adapted for the synthesis of 3-Isopropenyl-6-oxoheptanal.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray diffraction . The structure of a new hydroxy terpenoid acid was determined from Turkish tobacco , suggesting that detailed structural analysis is crucial for understanding the properties of such compounds. This approach would be applicable to 3-Isopropenyl-6-oxoheptanal to determine its precise molecular configuration.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been studied. For example, 3-isopropenyltropolones underwent reactions with guanidines to afford cycloheptimidazoles , and with bromine to yield furanone derivatives . These studies demonstrate the reactivity of the isopropenyl group in various chemical environments, which is relevant for understanding the chemical behavior of 3-Isopropenyl-6-oxoheptanal.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their reactivity and synthesis. The oxidation of 3-(1-Nitro-2-oxocycloalkyl)propanal to various acids and furanones indicates that the functional groups present in these molecules can significantly affect their chemical properties. This information can be used to predict the behavior of 3-Isopropenyl-6-oxoheptanal under different conditions.

Scientific Research Applications

Derivatization in Analytical Chemistry

A significant application of 3-Isopropenyl-6-oxoheptanal (IPOH) is found in analytical chemistry. Wells and Ham (2014) utilized IPOH in a method for derivatizing carbonyl compounds, specifically investigating carbonyl reaction products from limonene ozonolysis. They highlighted the advantages of the derivatization technique, such as the ability to conduct aqueous reactions and detect multi-functional oxygenated species in air, demonstrating the utility of IPOH in atmospheric and environmental analysis (Wells & Ham, 2014).

Atmospheric Chemistry and Environmental Impact

IPOH is also significant in atmospheric chemistry. Calogirou et al. (1999) studied the gas-phase reactions of IPOH with hydroxyl radicals, nitrate radicals, and ozone. Their findings on the rate constants of these reactions and the identification of reaction products provide insights into the atmospheric lifetimes and environmental impacts of IPOH and similar compounds (Calogirou et al., 1999).

Synthetic Chemistry and Derivative Formation

In synthetic chemistry, IPOH is used as a precursor or intermediate in the synthesis of various chemical compounds. For instance, Imafuku et al. (1980) explored the cyclodehydrogenation of IPOH to produce cyclohepta[b]furan-8-one derivatives, highlighting its role in synthetic organic chemistry and the creation of complex molecular structures (Imafuku, Yamaguchi, & Matsumura, 1980).

Air Quality and Health Effects

The health and environmental implications of IPOH are also a subject of research. Clausen et al. (2001) assessed the airway irritation effects of a reaction mixture involving IPOH, indicating its potential impact on indoor air quality and respiratory health (Clausen, Wilkins, Wolkoff, & Nielsen, 2001). Similarly, Wolkoff et al. (2013) conducted studies to derive human reference values for acute airway effects of IPOH, contributing to understanding its impact on public health (Wolkoff et al., 2013).

Safety And Hazards

The safety data sheet for 3-Isopropenyl-6-oxoheptanal advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. In case of accidental exposure, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7,10H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGCISRMFSLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=O)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874121
Record name 3-Isopropenyl-6-oxo-heptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropenyl-6-oxoheptanal

CAS RN

7086-79-5
Record name Limononaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7086-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal, 3-(1-methylethenyl)-6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007086795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropenyl-6-oxo-heptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Calogirou, NR Jensen, CJ Nielsen… - … science & technology, 1999 - ACS Publications
… In the troposphere, α-pinene, β-pinene, limonene, and linalool are mainly oxidized to pinonaldehyde, nopinone, 3-isopropenyl-6-oxoheptanal (IPOH), and 5-methyl-5-…
Number of citations: 71 pubs.acs.org
JR Wells, JE Ham - Atmospheric Environment, 2014 - Elsevier
… The four peaks at this retention time are attributed to 6-oxo-3-(prop-1-en-2-yl)heptanal (also known as 3-isopropenyl-6-oxoheptanal (IPOH)) and are the result of ozone adding to the …
Number of citations: 23 www.sciencedirect.com
DCK CHAN - 1965 - search.proquest.com
… Oxidation of 3-isopropenyl-6-oxoheptanal, derived from the diol by cleavage with sodium periodate, with silver oxide afforded 3-isopropenyl-6-oxoheptanoic acid. The action of methyl …
Number of citations: 2 search.proquest.com
PA Clausen, CK Wilkins, P Wolkoff, GD Nielsen - Environment international, 2001 - Elsevier
… Besides the expected products, 1-methyl-4-acetylcyclohexene (AMCH), 3-isopropenyl-6-oxoheptanal (IPOH), formaldehyde and formic acid, autooxidation products of limonene and a …
Number of citations: 146 www.sciencedirect.com
J Wolinsky, D Chan - The Journal of Organic Chemistry, 1966 - ACS Publications
3-Isopropenyl-6-oxoheptanoic acid (I) is converted slowly on standing or rapidly on heating with a trace of acid into a mixture of< rans-2, 4-dihydroxy-2, 4-dimethyl-< rcms-l-acetic acid-…
Number of citations: 9 pubs.acs.org
M Glasius, M Lahaniati, A Calogirou… - Environmental …, 2000 - ACS Publications
… -3-caronaldehyde C8 (cis-2,2-dimethyl-3-(hydroxy-2-oxopropyl)cyclopropanylethanal) from 3-carene, and 7-hydroxylimononaldehyde L8 (7-hydroxy-3-isopropenyl-6-oxoheptanal) and …
Number of citations: 360 pubs.acs.org
D Lipsa, P Leva, J Barrero-Moreno, M Coelhan - Toxicology Letters, 2016 - Elsevier
… To accurately assess the potential public health impacts of exposure to realistic levels of 4-oxopentanal (4-OPA), 3-isopropenyl-6-oxoheptanal (IPOH) and 4-acetyl-1-…
Number of citations: 19 www.sciencedirect.com
D Kotzias - Journal of Hazardous Materials Advances, 2022 - Elsevier
People spend a significant part of their time (on average 85 to 90%) in confined spaces (homes, office buildings, schools and transport means) exposed to a complex mixture of air …
Number of citations: 1 www.sciencedirect.com
P WOLKOFF*, PA Clausen, CK Wilkins, GD Nielsen - Indoor air, 2000 - Wiley Online Library
… Since there are no irritation data available for pinonaldehyde, limonene oxides and 3-isopropenyl-6-oxoheptanal, and 1-methyl-4acetylcyclohexene, the NOELs of closely related sub…
Number of citations: 324 onlinelibrary.wiley.com
AW Nørgaard, V Kofoed-Sørensen… - … science & technology, 2014 - ACS Publications
… 3-isopropenyl-6-oxoheptanal (97%) and 4-oxopentanal (97%) were synthesized according to refs 24 and 25, respectively. For further details about 4-AMCH, IPOH, and 4-OPA, see ref …
Number of citations: 65 pubs.acs.org

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